![molecular formula C19H13F3O2 B1332624 2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde CAS No. 866133-96-2](/img/structure/B1332624.png)

2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

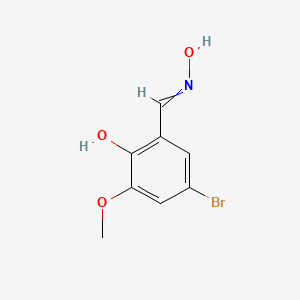

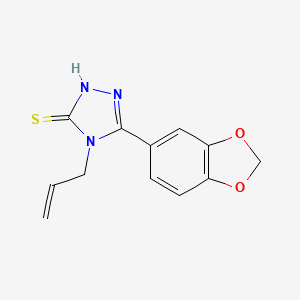

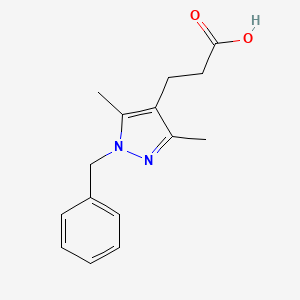

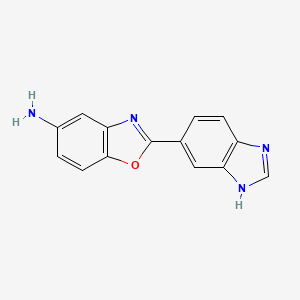

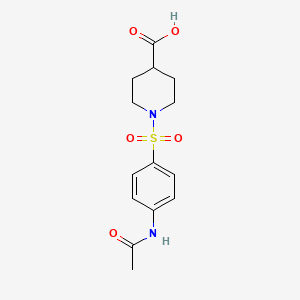

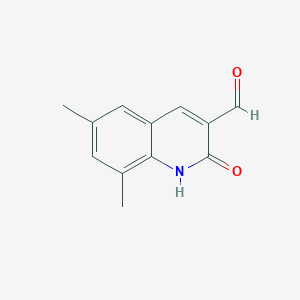

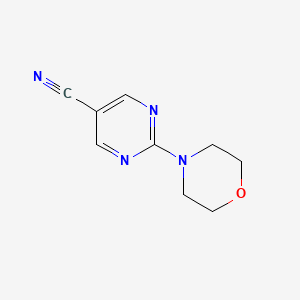

The compound "2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde" is a structurally complex molecule that incorporates a trifluoromethyl group, a benzyl moiety, and a naphthaldehyde core. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of trifluoromethylated naphthoquinones, which are structurally related to the compound , has been achieved through a copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes . This method provides a direct access to these compounds under mild reaction conditions and represents the first trans-acyltrifluoromethylation of internal alkynes. Similarly, difluoromethylated naphthoquinones have been synthesized using a copper-catalyzed radical cascade difluoromethylation/cyclization of similar starting materials . These methods could potentially be adapted for the synthesis of "2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule . For instance, the structure of a 2-naphthol and acetaldehyde condensation product was revised using this technique, revealing a moderate intramolecular hydrogen bond and a parallel orientation of the naphthyl groups with π-π stacking . These structural insights are crucial for understanding the reactivity and potential interactions of "2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde".

Chemical Reactions Analysis

The reactivity of naphthaldehyde derivatives has been explored in various chemical reactions. For example, 2-hydroxy-1-naphthaldehyde has been used as a building block for the development of sensors in supramolecular chemistry and molecular recognition, demonstrating the versatility of the aldehyde group in such compounds . Additionally, 1,7-diynes have been benzannulated to yield unexpected 1-aroyl-2-naphthaldehydes, which were then applied in the synthesis of fused aza-heterocyclic compounds . These studies suggest that "2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde" could also participate in a variety of chemical transformations, potentially leading to novel materials or biologically active molecules.

Physical and Chemical Properties Analysis

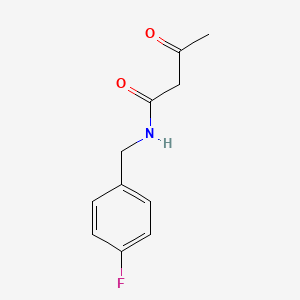

The physical and chemical properties of naphthaldehyde derivatives are influenced by their functional groups. The trifluoromethyl group, for instance, is known to impart unique properties such as increased lipophilicity and chemical stability . The presence of a benzyl ether linkage in "2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde" could affect its solubility and reactivity, potentially making it a suitable candidate for further functionalization. Moreover, the aldehyde group is a reactive site that can undergo various chemical reactions, including condensations and oxidations, as demonstrated in the synthesis of 3-phenyl-1,2-naphthoquinones from 2-(2-oxo-3-phenylpropyl)benzaldehydes .

Aplicaciones Científicas De Investigación

-

Pharmaceutical Chemistry

- The trifluoromethyl group is a common component in many FDA-approved drugs . It’s been found that more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

- The trifluoromethyl group is incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .

-

Spectroelectrochemical Properties

- The trifluoromethyl group has been used in the synthesis of peripherally tetra-substituted phthalocyanine .

- The electrochemical and spectroelectrochemical investigation of the phthalocyanines carrying trifluoromethyl groups were studied using various electrochemical techniques .

- The complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties .

- The electrochemical and in situ UV–Vis spectral change of complexes indicated their applicability in the fields of the electrochemical technologies .

-

Chemical Synthesis

- The trifluoromethyl group is often used in chemical synthesis due to its high electronegativity .

- For example, the reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 proceeded smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields .

-

Agrochemical Research

-

Material Science

-

Biochemical Research

Propiedades

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methoxy]naphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3O2/c20-19(21,22)15-6-3-4-13(10-15)12-24-18-9-8-14-5-1-2-7-16(14)17(18)11-23/h1-11H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYBAIFKYHLJAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363333 |

Source

|

| Record name | 2-{[3-(trifluoromethyl)benzyl]oxy}-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde | |

CAS RN |

866133-96-2 |

Source

|

| Record name | 2-{[3-(trifluoromethyl)benzyl]oxy}-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1H-benzimidazol-2-ylamino)methyl]phenol](/img/structure/B1332553.png)

![1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde](/img/structure/B1332580.png)

![3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline](/img/structure/B1332585.png)